molecular formula C8H11NO B1447126 8-Oxabicyclo[3.2.1]octane-3-carbonitrile CAS No. 855386-64-0

8-Oxabicyclo[3.2.1]octane-3-carbonitrile

Cat. No. B1447126
CAS RN: 855386-64-0
M. Wt: 137.18 g/mol
InChI Key: XBUUNYOCQXPUMU-UHFFFAOYSA-N
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Description

8-Oxabicyclo[3.2.1]octane-3-carbonitrile is a chemical compound with the molecular formula C8H11NO . It is a member of the class of compounds known as oxabicyclo octanes .


Synthesis Analysis

The synthesis of 8-oxabicyclo[3.2.1]octanes has been achieved through various methods. One such method involves a tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol reaction of allylic silylethers promoted by T+BF4− (tempo oxoammonium tetrafluoroborate)/ZnBr2 . Another method involves the use of gold (I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal derived 1,6-enyne bearing propargylic carboxylates .


Molecular Structure Analysis

The molecular structure of 8-Oxabicyclo[3.2.1]octane-3-carbonitrile is characterized by an oxabicyclo octane core . Further analysis of the molecular structure can be found in various studies .


Chemical Reactions Analysis

The chemical reactions involving 8-Oxabicyclo[3.2.1]octane-3-carbonitrile are diverse. For instance, a tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol reaction has been successfully developed . Other reactions include a gold (I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement .


Physical And Chemical Properties Analysis

The physical and chemical properties of 8-Oxabicyclo[3.2.1]octane-3-carbonitrile include a molecular weight of 137.18 g/mol . Other properties such as XLogP3-AA, Hydrogen Bond Donor Count, Hydrogen Bond Acceptor Count, Rotatable Bond Count, Exact Mass, Monoisotopic Mass, Topological Polar Surface Area, Heavy Atom Count, Formal Charge, Complexity, Isotope Atom Count, Defined Atom Stereocenter Count, Undefined Atom Stereocenter Count, Defined Bond Stereocenter Count, Undefined Bond Stereocenter Count, Covalently-Bonded Unit Count, and Compound Is Canonicalized can also be found .

Scientific Research Applications

Synthesis of Tropane Alkaloids

The 8-azabicyclo[3.2.1]octane scaffold is a central core in the family of tropane alkaloids, which are known for their wide range of biological activities. Research has been directed towards the preparation of this structure in a stereoselective manner. This compound serves as a key intermediate in the enantioselective construction of tropane alkaloids .

Asymmetric 1,3-Dipolar Cycloadditions

This compound is utilized in the first reported example of asymmetric 1,3-dipolar cycloadditions involving diazo imine-derived cyclic azomethine ylides. The process uses a rhodium (II) complex/chiral Lewis acid binary system to afford optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities .

Organic Synthesis Intermediates

8-Oxabicyclo[3.2.1]octanes are valuable synthetic intermediates in organic synthesis. They can be stereospecifically transformed into chiral monocyclic or linear compounds through various ring-opening reactions .

Tandem C–H Oxidation/Oxa-[3,3] Cope Rearrangement/Aldol Reaction

An improved synthesis method involves a tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol reaction of allylic silylethers. This method promotes the efficient construction of 8-oxabicyclo octanes and their analogs with a wide substrate scope .

Aldol Cyclization

The compound is also involved in aldol cyclization processes. This is a crucial step in the synthesis of various organic molecules, where the compound acts as a precursor in the reaction sequence .

Stereochemical Control in Synthesis

In certain methodologies, the stereochemical control is achieved directly in the transformation that generates the 8-azabicyclo[3.2.1]octane architecture. This is particularly important in the synthesis of complex molecules where stereochemistry plays a critical role .

properties

IUPAC Name

8-oxabicyclo[3.2.1]octane-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c9-5-6-3-7-1-2-8(4-6)10-7/h6-8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBUUNYOCQXPUMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1O2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Oxabicyclo[3.2.1]octane-3-carbonitrile
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Reactant of Route 6
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